1-{1-[3-(3-chlorophenyl)propanoyl]azetidin-3-yl}piperidine-4-carboxamide
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Overview
Description
1-{1-[3-(3-chlorophenyl)propanoyl]azetidin-3-yl}piperidine-4-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex structure, which includes a piperidine ring, an azetidine ring, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-[3-(3-chlorophenyl)propanoyl]azetidin-3-yl}piperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Preparation of 3-(3-chlorophenyl)propanoic acid: This can be achieved by the chlorination of phenylpropanoic acid using thionyl chloride or phosphorus trichloride.
Formation of 3-(3-chlorophenyl)propanoyl chloride: The acid is then converted to the corresponding acyl chloride using reagents like oxalyl chloride or thionyl chloride.
Synthesis of 1-[3-(3-chlorophenyl)propanoyl]azetidine: This step involves the reaction of 3-(3-chlorophenyl)propanoyl chloride with azetidine in the presence of a base such as triethylamine.
Formation of this compound: The final step involves the reaction of 1-[3-(3-chlorophenyl)propanoyl]azetidine with piperidine-4-carboxamide under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like N,N-diisopropylethylamine (DIPEA).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1-{1-[3-(3-chlorophenyl)propanoyl]azetidin-3-yl}piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Amino derivatives, thiol derivatives.
Scientific Research Applications
1-{1-[3-(3-chlorophenyl)propanoyl]azetidin-3-yl}piperidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{1-[3-(3-chlorophenyl)propanoyl]azetidin-3-yl}piperidine-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-{1-[3-(4-chlorophenyl)propanoyl]azetidin-3-yl}piperidine-4-carboxamide
- 1-{1-[3-(3-bromophenyl)propanoyl]azetidin-3-yl}piperidine-4-carboxamide
- 1-{1-[3-(3-fluorophenyl)propanoyl]azetidin-3-yl}piperidine-4-carboxamide
Uniqueness
1-{1-[3-(3-chlorophenyl)propanoyl]azetidin-3-yl}piperidine-4-carboxamide is unique due to the specific positioning of the chlorophenyl group, which can influence its chemical reactivity and biological activity. This positioning may result in different binding affinities and selectivities compared to similar compounds, making it a valuable molecule for targeted research and development.
Properties
IUPAC Name |
1-[1-[3-(3-chlorophenyl)propanoyl]azetidin-3-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClN3O2/c19-15-3-1-2-13(10-15)4-5-17(23)22-11-16(12-22)21-8-6-14(7-9-21)18(20)24/h1-3,10,14,16H,4-9,11-12H2,(H2,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKXQBUHQSIXWHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2CN(C2)C(=O)CCC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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